molecular formula C14H22N2O3 B13810936 (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester

(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester

Cat. No.: B13810936
M. Wt: 266.34 g/mol
InChI Key: OSUKKPIXRGNCBB-ZDUSSCGKSA-N
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Description

(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a butyl ester moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylalanine and butyl alcohol.

    Protection of Amino Group: The amino group of 4-aminophenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Esterification: The protected amino acid is then esterified with butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the butyl ester.

    Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted esters and amides.

Scientific Research Applications

(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

    Pathways: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylmethyl ester]: Similar structure but with a methyl ester group.

    (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylpropyl ester]: Similar structure but with a propyl ester group.

Uniqueness

(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18)/t13-/m0/s1

InChI Key

OSUKKPIXRGNCBB-ZDUSSCGKSA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)CO

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO

Origin of Product

United States

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